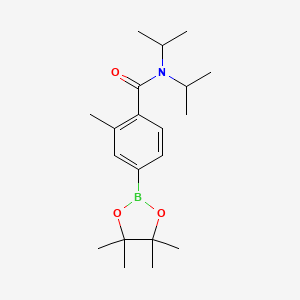

N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13639085

Molecular Formula: C20H32BNO3

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32BNO3 |

|---|---|

| Molecular Weight | 345.3 g/mol |

| IUPAC Name | 2-methyl-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C20H32BNO3/c1-13(2)22(14(3)4)18(23)17-11-10-16(12-15(17)5)21-24-19(6,7)20(8,9)25-21/h10-14H,1-9H3 |

| Standard InChI Key | YDIZZQOFNTVTQZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C |

Introduction

Chemical Structure and Properties

Molecular Characterization

N,N-Diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of benzamide boronic esters. Its structure includes:

-

A benzamide core substituted with a methyl group at the 2-position.

-

Diisopropylamine groups attached to the amide nitrogen.

-

A pinacol boronate ester at the 4-position, which stabilizes the boron atom and facilitates its participation in cross-coupling reactions .

The compound’s SMILES notation is O=C(N(C(C)C)C(C)C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(C)=C1, and its InChI key is SVALSHAHFMBAEX-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves iridium-catalyzed borylation of precursor benzamide derivatives. A representative procedure from the Royal Society of Chemistry outlines:

-

Substrate Preparation: Methyl 4-methylbenzoate is treated with [Ir(OMe)(cod)]<sub>2</sub> (1.5 mol%) and a Si,S-ligand (3 mol%) in 2-methyltetrahydrofuran (2-Me-THF).

-

Borylation: Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) is added, and the mixture is stirred at 80°C for 16 hours.

-

Isolation: The product is purified via silica gel chromatography, yielding 59% of the target compound .

Reaction Efficiency

-

Catalyst Optimization: Iridium catalysts paired with chiral ligands improve regioselectivity and yield .

-

Solvent Effects: Polar aprotic solvents like 2-Me-THF enhance reaction rates compared to toluene or DMF .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables this compound to act as a boro nucleophile in palladium-catalyzed couplings. Key applications include:

-

Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents .

-

Materials Science: Construction of conjugated polymers for organic electronics .

Comparative Reactivity

Compared to simpler boronic acids, the diisopropylamide group:

-

Reduces Steric Hindrance: Facilitates coupling with bulky aryl halides.

-

Enhances Stability: Minimizes protodeboronation in aqueous conditions .

First Aid Measures

-

Inhalation: Move to fresh air; administer artificial respiration if needed .

-

Skin Contact: Wash with soap and water; seek medical attention for irritation .

-

Eye Exposure: Rinse with water for 15 minutes; remove contact lenses .

| Supplier | Location | Packaging | Price Range | Source |

|---|---|---|---|---|

| Aikon International Limited | China | 250 mg – 1 kg | $77–$1,734 | |

| Parchem | USA | 1 g – 100 g | Inquiry-based | |

| Nanjing Shizhou Biology Technology | China | 100 mg – 500 mg | $34–$1,200 |

Research Directions and Challenges

Stability Enhancements

Recent studies focus on modifying the boronate ester to improve thermal stability. For example, replacing pinacol with more electron-withdrawing groups reduces decomposition during high-temperature reactions .

Catalytic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume